3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
Description
3-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring linked to a 3,4-dimethoxybenzenesulfonyl group and a pyridin-3-yl moiety. The pyridazine scaffold is a six-membered aromatic ring containing two adjacent nitrogen atoms, which confers unique electronic and steric properties critical for biological interactions. The piperazine moiety enhances solubility and serves as a flexible spacer, while the 3,4-dimethoxybenzenesulfonyl group may contribute to target binding via sulfonyl interactions and methoxy-mediated hydrophobicity. This structural complexity positions the compound as a candidate for pharmacological studies, particularly in targeting enzymes or receptors where aromatic and sulfonyl groups play key roles .
Properties
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-29-19-7-5-17(14-20(19)30-2)31(27,28)26-12-10-25(11-13-26)21-8-6-18(23-24-21)16-4-3-9-22-15-16/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZUDFMORVRJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes that inhibit the growth or survival of the target organism, such as mycobacterium tuberculosis h37ra.
Comparison with Similar Compounds
Research Findings and Limitations
For example, 3-(piperazin-1-yl)pyridazine derivatives exhibit anti-bacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and anti-viral effects against influenza A (IC₅₀: 10–50 µM) . The target compound’s sulfonyl group may further modulate selectivity, as seen in sulfonamide-based kinase inhibitors (e.g., VEGFR-2 IC₅₀ < 100 nM in related compounds).
Critical Gaps :
- No crystallographic or enzymatic data specific to the compound are available, necessitating further studies (e.g., X-ray diffraction for binding mode analysis using programs like SHELXL ).
- Comparative in vivo efficacy and toxicity profiles remain unverified.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
